4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether
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Overview
Description
The compound “4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The imidazole ring is a key structural feature, which can exhibit tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms . Unfortunately, specific structural details for this exact compound were not found in the available literature.Scientific Research Applications
Oxidative Functionalization
A study describes a practical Pd(II)-catalyzed method for the regio- and chemoselective oxidative functionalization of arenes and alkanes, including substrates that contain a variety of directing groups such as pyridine and imine derivatives. This method transforms carbon-hydrogen bonds into esters, ethers, and aryl-halides under mild conditions, which could be relevant to the synthesis or modification of compounds like 4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether (Dick et al., 2004).
Photocatalytic Degradation
Research on coordination complexes prepared for the degradation of methyl violet dye highlights the potential of imidazo[4,5-b]pyridin derivatives in photocatalytic applications. These complexes, formulated with flexible dicarboxylate and different N-donor coligands, show promising results in the UV-light-driven degradation of organic dye pollutants (Lu et al., 2021).
Catalytic Hydroalkoxylation and Hydroamination
Another study explores the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This catalysis forms 5- or 6-membered rings with exocyclic methylene groups for ether products, potentially relevant to synthesizing or modifying ether-linked heterocyclic compounds (Pouy et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as “1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine”, is a derivative of imidazole . Imidazole derivatives are known to interact with a wide range of targets, including various enzymes and receptors, due to their versatile chemical structure . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad target profile . These could include pathways related to cell signaling, metabolism, or gene expression, among others.
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Given the broad target profile of imidazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular level .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-25-16-10-8-14(9-11-16)20-23-19-18(7-4-12-22-19)24(20)26-13-15-5-2-3-6-17(15)21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFITARBSKFFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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